molecular formula C16H24O2 B1352933 2-Ethyl-2-adamantyl methacrylate CAS No. 209982-56-9

2-Ethyl-2-adamantyl methacrylate

Cat. No.: B1352933
CAS No.: 209982-56-9
M. Wt: 248.36 g/mol
InChI Key: DCTVCFJTKSQXED-UHFFFAOYSA-N
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Description

2-Ethyl-2-adamantyl methacrylate is an organic compound with the molecular formula C16H24O2. It is a methacrylate ester derived from adamantane, a highly stable and symmetrical hydrocarbon. This compound is known for its unique structural properties, which make it valuable in various industrial and scientific applications .

Mechanism of Action

Target of Action

2-Ethyl-2-adamantyl methacrylate is primarily used in the field of materials science. Its primary targets are various materials where it acts as a monomer for polymer synthesis . It is particularly used in the production of semiconductor photoresists, sealants for optical semiconductors, and optical-electronic components .

Mode of Action

The compound interacts with its targets through a process known as polymerization. This is a chemical reaction in which monomers, like this compound, react to form a polymer or a different compound . The compound can also react with hydroxyl groups to form ester linkages .

Biochemical Pathways

The polymerization process leads to the formation of high molecular weight polymers , which can be used in various applications, including the creation of drug delivery systems for targeted therapeutics .

Pharmacokinetics

Its physical and chemical properties such as solubility, density, and boiling point play a significant role in its behavior and interaction with other substances .

Result of Action

The primary result of this compound’s action is the formation of polymers with specific properties. These polymers can be used in various applications, including the creation of drug delivery systems for targeted therapeutics, enhancing efficacy and reducing side effects in diseases such as cancer . It is also used in the production of semiconductor photoresists, sealants for optical semiconductors, and optical-electronic components .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, its polymerization reaction needs to be carried out under specific conditions . Additionally, safety measures should be taken when handling this compound, including using it in a well-ventilated place and avoiding contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

2-Ethyl-2-adamantyl methacrylate plays a significant role in biochemical reactions, particularly in polymerization processes. It interacts with various enzymes and proteins, facilitating the formation of ester linkages through reactions with hydroxyl groups . The compound’s ability to self-assemble into supramolecular structures further enhances its utility in biochemical applications . These interactions are crucial for the synthesis of high molecular weight polymers, which are essential in various industrial and biomedical applications.

Cellular Effects

This compound influences cellular processes by interacting with cell signaling pathways and affecting gene expression. Its incorporation into cellular environments can lead to changes in cellular metabolism and function. For instance, the compound’s presence in photoresist polymers used in lithography can impact cell signaling pathways involved in cellular responses to light exposure . Additionally, its effects on gene expression can be observed in the regulation of genes associated with cellular metabolism and stress responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The adamantyl group in its structure allows for specific binding to enzymes and proteins, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression, particularly in genes involved in metabolic pathways and stress responses. The compound’s ability to form ester linkages with hydroxyl groups also plays a crucial role in its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known for its stability under various conditions, which makes it suitable for long-term studies . Its degradation products can also influence cellular function, leading to potential long-term effects on cellular metabolism and gene expression. In vitro and in vivo studies have shown that the compound maintains its stability over extended periods, making it a reliable component in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance cellular function and metabolism, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range results in optimal cellular responses, beyond which toxicity may occur. These findings highlight the importance of dosage optimization in the application of this compound in biomedical research and therapy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound’s metabolism can influence metabolic flux and metabolite levels, impacting overall cellular function. Enzymes such as esterases play a crucial role in the breakdown of this compound, facilitating its incorporation into metabolic pathways and influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation in specific cellular compartments. The adamantyl group in its structure facilitates binding to transport proteins, enhancing its distribution within the cellular environment . This property is essential for its effective application in biochemical and biomedical research.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound is directed to specific compartments or organelles, where it exerts its biochemical effects. For instance, its localization in the endoplasmic reticulum can impact protein synthesis and folding, while its presence in the nucleus can influence gene expression and cellular responses to stress . These localization patterns are crucial for understanding the compound’s role in cellular function and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-adamantyl methacrylate typically involves the reaction of 2-ethyladamantanol with methacryloyl chloride. The process begins by adding bromoethane to adamantanone in a solvent to form a preparatory solution. This solution is then combined with a metal in another solvent to form a second preparatory solution. The two solutions are mixed dropwise, and the reaction is allowed to proceed at room temperature for 10-20 hours. A polymerization inhibitor is added, followed by methacryloyl chloride, and the reaction continues for another 10-20 hours. The final product is obtained after quenching the reaction with water and performing aftertreatment .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes the use of n-hexane as a solvent, basic ion exchange resin to adjust pH, and tetrachlorobenzoquinone as a polymerization inhibitor. The reaction is carried out at -10°C for 6 hours, followed by extraction and purification steps to obtain the final product with a yield of 93.45% .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-2-adamantyl methacrylate undergoes various chemical reactions, including polymerization, esterification, and substitution reactions. It is particularly reactive in the presence of free radicals, making it suitable for polymerization processes.

Common Reagents and Conditions:

    Polymerization: Initiated by free radicals, often using initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

    Esterification: Involves the reaction with alcohols in the presence of acid catalysts.

    Substitution: Can undergo nucleophilic substitution reactions with suitable nucleophiles under mild conditions.

Major Products: The primary products formed from these reactions include various polymers and copolymers, which are used in the production of photoresists and other advanced materials .

Scientific Research Applications

2-Ethyl-2-adamantyl methacrylate is widely used in scientific research due to its unique properties. Some of its applications include:

Comparison with Similar Compounds

  • 2-Methyl-2-adamantyl methacrylate
  • 3-Hydroxy-1-adamantyl methacrylate
  • α-Gamma-butyrolactone methacrylate

Comparison: Compared to these similar compounds, 2-Ethyl-2-adamantyl methacrylate offers superior thermal stability and rigidity due to the presence of the ethyl group on the adamantyl moiety. This unique structural feature makes it particularly valuable in applications requiring high-performance materials .

Properties

IUPAC Name

(2-ethyl-2-adamantyl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-4-16(18-15(17)10(2)3)13-6-11-5-12(8-13)9-14(16)7-11/h11-14H,2,4-9H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTVCFJTKSQXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2CC3CC(C2)CC1C3)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60943303
Record name 2-Ethyladamantan-2-yl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60943303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209982-56-9
Record name 2-Ethyl-2-adamantyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209982-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, 2-ethyltricyclo(3.3.1.13,7)dec-2-yl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209982569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 2-ethyltricyclo[3.3.1.13,7]dec-2-yl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Ethyladamantan-2-yl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60943303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethyl-2-methacryloyloxyadamantane
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution was prepared by adding 50 parts of diethyl other to 31.1 parts of 2-adamantanone. While keeping the temperature of the solution at or under 10° C., 200 ml of a diethyl ether solution containing ethyl lithium at a concentration of 1.14 mole/liter was added dropwise thereto. The solution was stirred at 0° C. for 2 hours, and then, while keeping the temperature of the solution at or under 10° C., 26.2 parts of methacryloyl chloride (1.2 mole based on 2-methyl-2-adamantanol) was added dropwise. After the completion of addition, the solution was stirred at room temperature for 12 hours. Then precipitated inorganic salts were removed by filtration. The organic layer was washed with 5% aqueous sodium hydrogen carbonate solution and then washed twice with water. The organic layer was concentrated and distilled under reduced pressure to give 2-ethyl-2-adamantyl methacrylate represented by the following formula in 60% yield:
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Synthesis routes and methods III

Procedure details

180 g of 2-Ethyl-2-adamantanol, 303 g of triethylamine and 500 g of methylisobutyl ketone were mixed by stirring at 90° C. While stirring, 157 g of methacrylic acid chloride was added dropwise to the mixture. After completion of the dropwise addition, the mixture was further stirred for 72 hours. Then, extraction and distillation were conducted to obtain 2-ethyl-2-adamantyl methacrylate at the yield of 60%.
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Synthesis routes and methods IV

Procedure details

A solution was prepared by adding 50 parts of diethyl ether to 31.1 parts of 2-adamantanone. While keeping the temperature of the solution at or under 10° C., 200 ml of a diethyl ether solution containing ethyl lithium at a concentration of 1.14 mole/liter was added dropwise thereto. The solution was stirred at 0° C. for 2 hours, and then, while keeping the temperature of the solution at or under 10° C., 26.2 parts of methacryloyl chloride (1.2 mole based on 2-methyl-2-adamantanol) was added dropwise. After the completion of addition, the solution was stirred at room temperature for 12 hours. Then precipitated inorganic salts were removed by filtration. The organic layer was washed with 5% aqueous sodium hydrogen carbonate solution and then washed twice with water. The organic layer was concentrated and distilled under reduced pressure to give 2-ethyl-2-adamantyl methacrylate represented by the following formula:
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Synthesis routes and methods V

Procedure details

15 g (0.1 mol) of 2-adamantanone obtained in Example 3 was dissolved in 50 ml of tetrahydrofuran, and 12 g (0.11 mol) of ethyl bromide was added to the resulting solution. 0.1 g of metal lithium was added to the solution each time until the total amount became 1.3 g (0.19 mol) in such a manner that the temperature of the solution should not exceed 30° C. while they were violently stirred. After the proceeding of a reaction was checked by gas chromatography and it was confirmed visually that the metal lithium disappeared, 10 g (0.1 mol) of methacrylic acid chloride was added to the reaction solution. After it was confirmed by gas chromatography that the reaction proceeded to the full, 3 ml of methanol and 3 ml of a 5% aqueous solution of sodium hydroxide were added to the reaction solution and stirred at room temperature for 1 hour to stop the reaction. Thereafter, the organic solvent was distilled off under reduced pressure, 200 ml of hexane was added, and the obtained solution was washed with a 10% aqueous solution of sodium hydroxide and 20% brine sequentially. Thereafter, hexane was distilled off under reduced pressure to obtain a crude product which was then recrystallized in isopropanol to obtain 7.2 g (0.029 mol, 29%) of 2-ethyl-2-adamantyl methacrylate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-Ethyl-2-adamantyl methacrylate in photoresist materials?

A1: EAdMA primarily serves as a protective group in chemically amplified resists (CARs) [, ]. These resists rely on the photoacid-catalyzed deprotection of specific functional groups to induce solubility changes for pattern formation. The bulky adamantyl group in EAdMA enhances the resist's etch resistance, crucial for transferring high-resolution patterns onto substrates [].

Q2: How does incorporating EAdMA into a copolymer affect its dissolution rate?

A2: The inclusion of EAdMA, alongside other monomers like α-hydroxy-γ-butyrolactone methacrylate (GBLMA) and 2-methyl-2-adamantyl methacrylate (MAdMA), influences the overall chemical composition distribution within the terpolymer []. This distribution significantly impacts the solubility parameter (δ) of the resist material. Variations in δ values among terpolymers with similar molecular weights and average compositions directly correlate with differences in their dissolution rates [].

Q3: Can you elaborate on the impact of EAdMA on photoresist sensitivity and resolution in EUV lithography?

A3: Research suggests that EAdMA plays a crucial role in achieving sub-100 nm resolution in EUV lithography [, , ]. When incorporated into a polymer alongside 4-hydroxystyrene, EAdMA contributes to achieving sub-50 nm features []. This is likely attributed to the enhanced etch resistance provided by the bulky adamantyl group, enabling the resist to withstand the harsh conditions of the EUV lithography process.

Q4: Are there any studies comparing the reactivity of EAdMA to similar compounds?

A4: Yes, studies comparing the reactivity of the 2-ethyladamantyl (EAd) group to the 2-methyladamantyl (MAd) group under acidic conditions found that the EAd group exhibited a 2.5 times higher reactivity than the MAd group []. This difference in reactivity can be attributed to the slightly larger size and electron-donating nature of the ethyl group compared to the methyl group.

Q5: How does the incorporation of photoacid generators (PAGs) affect the performance of EAdMA-containing resists?

A5: Incorporating PAGs directly into the polymer backbone, creating a polymer-bound PAG resist, has shown several advantages over simply blending PAGs into the resist mixture [, , , , , , , ]. This approach has been shown to:

  • Enhance sensitivity and contrast compared to conventional resists and blend-PAG polymers [].
  • Potentially alleviate issues like PAG phase separation, non-uniform acid distribution, and acid migration during baking processes [, ].
  • Potentially improve outgassing and acid diffusion control [].
  • Lead to higher stability and lower line edge roughness (LER) [].

Q6: What are the future directions of research on EAdMA-containing photoresists?

A6: Future research on EAdMA-containing photoresists is likely to focus on further improving resolution, sensitivity, and line edge roughness to meet the demands of next-generation lithography techniques. This may involve:

  • Exploring new PAG structures and optimizing their incorporation into the polymer backbone to maximize acid generation efficiency and minimize undesirable effects like acid diffusion [, , ].
  • Investigating the impact of different EAdMA concentrations and copolymer compositions on lithographic performance [, ].
  • Developing new processing conditions to further enhance the resolution and sensitivity of these resists [].

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